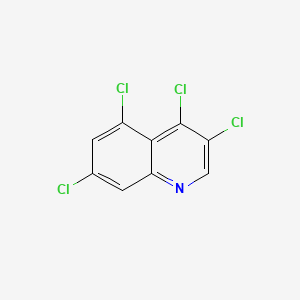

3,4,5,7-Tetrachloroquinoline

説明

Structure

3D Structure

特性

CAS番号 |

1204810-07-0 |

|---|---|

分子式 |

C9H3Cl4N |

分子量 |

266.93 |

IUPAC名 |

3,4,5,7-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3H |

InChIキー |

ZGTUCDDMFBICSU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)Cl)Cl |

同義語 |

3,4,5,7-Tetrachloroquinoline |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3,4,5,7 Tetrachloroquinoline and Its Derivatives

Direct Chlorination and Halogenation Protocols for Quinoline (B57606) Scaffolds

Direct halogenation of the quinoline core is a primary route to obtaining polychlorinated derivatives. This approach involves the direct substitution of hydrogen atoms on the quinoline ring with chlorine. A forceful method for achieving extensive chlorination involves treating quinoline with phosphorus pentachloride at elevated temperatures, which can lead to the formation of heptachloroquinoline (B12079438). rsc.org Such exhaustive chlorination underscores the stability of the quinoline ring to harsh conditions and provides a perchlorinated scaffold that can be a precursor to other polyhalogenated quinolines. rsc.org

Mechanistic Investigations of Direct Polyhalogenation

The mechanism of direct halogenation on the quinoline scaffold is complex and highly dependent on reaction conditions. Under acidic conditions, the reaction is believed to proceed through electrophilic attack on the protonated quinoline species. The nitrogen atom is protonated, deactivating the pyridine (B92270) ring, which can direct substitution towards the benzene (B151609) ring. However, the precise mechanism for exhaustive chlorination leading to polychlorinated derivatives like heptachloroquinoline involves nucleophilic displacement on the protonated molecule. rsc.org In other contexts, such as C-H functionalization catalyzed by transition metals, the mechanism involves the formation of organometallic intermediates. For instance, rhodium-catalyzed C-H activation can proceed via a concerted metalation-deprotonation (CMD) pathway. mdpi.com Chelation-induced remote C-H functionalization, as seen in iron-catalyzed reactions, represents another distinct mechanistic pathway where a directing group at the 8-position facilitates activation at the C4 or C5 position. acs.org

Regiocontrol in Direct Halogenation Reactions

Achieving regiocontrol in the direct halogenation of quinolines is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic ring. mdpi.com Uncontrolled reactions often lead to a mixture of isomers. Consequently, strategies have been developed to direct halogenation to specific positions. One effective, metal-free approach involves the use of a directing group at the 8-position. For example, 8-amido-substituted quinolines can be regioselectively halogenated at the C5 position using inexpensive and atom-economical reagents like trihaloisocyanuric acid at room temperature. scispace.comrsc.org This method is notable for its high generality and excellent regioselectivity across a range of 8-substituted quinolines. scispace.comrsc.org

Transition metal catalysis provides another powerful tool for regiocontrol. Depending on the catalyst and directing group, functionalization can be guided to various positions. For example, rhodium catalysts have been employed for the C8 bromination of quinoline N-oxides. mdpi.com The ability to selectively functionalize nearly any position on the quinoline ring highlights the advances in modern synthetic methods. mdpi.com

| Substrate | Reagent(s) | Catalyst/Conditions | Position of Halogenation | Product Yield | Reference |

|---|---|---|---|---|---|

| 8-Amidoquinoline | Trichloroisocyanuric acid (0.36 equiv.) | Metal-free, Room Temp | C5 | Good to Excellent | scispace.comrsc.org |

| Quinoline N-oxide | N-Bromosuccinimide (NBS) | Rh-catalyzed | C8 | Not specified | mdpi.com |

| Quinoline | PCl5 | Elevated Temp | Multiple (Perchlorination) | Good | rsc.org |

Cyclization Reactions and Annulation Strategies for Polychlorinated Quinoline Formation

Cyclization reactions are fundamental to the synthesis of the quinoline core. To generate polychlorinated quinolines like 3,4,5,7-tetrachloroquinoline, these strategies are adapted by employing chlorinated starting materials.

Modified Classical Cyclization Pathways

Several classical name reactions provide the foundation for quinoline synthesis and can be modified to produce chlorinated analogues. iipseries.org The key is the use of substituted anilines as precursors.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org By using a chlorinated aniline, the resulting quinoline will bear chlorine atoms on the benzene ring. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the diketone. wikipedia.org

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. nih.govwikipedia.org This method is versatile and can be used to produce a wide array of substituted quinolines. wikipedia.orgclockss.org The use of chlorinated anilines in this reaction directly leads to the formation of chloroquinolines. However, the reaction can be limited with sterically hindered α,β-unsaturated aldehydes. usc.edu.au

A highly relevant example for the synthesis of polychlorinated quinolines is the reaction of meta-chloroaniline with malonic acid and phosphorus oxychloride. This reaction was found to produce a mixture of 2,4,5-trichloroquinoline (B3105527) and 2,4,7-trichloroquinoline. rsc.org This demonstrates that starting with a suitably substituted dichloroaniline (e.g., 3,5-dichloroaniline) in a similar cyclization process is a viable strategy for obtaining tetrachloroquinolines. Similarly, the reaction with 3,4-dichloroaniline (B118046) yields a mixture of 2,4,5,6-tetrachloroquinoline and 2,4,6,7-tetrachloroquinoline. rsc.org

Another classical approach is the Vilsmeier-Haack reaction . When applied to acetanilides using a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide), it can yield 2-chloroquinoline-3-carbaldehydes, providing a pre-chlorinated quinoline scaffold that can be further modified. rsc.org

| Reaction Name | Aniline Precursor | Other Key Reagents | Product(s) | Reference |

|---|---|---|---|---|

| Doebner-von Miller type | meta-Chloroaniline | Malonic acid, POCl3 | 2,4,5-Trichloroquinoline & 2,4,7-Trichloroquinoline | rsc.org |

| Doebner-von Miller type | 3,4-Dichloroaniline | Malonic acid, POCl3 | 2,4,5,6-Tetrachloroquinoline & 2,4,6,7-Tetrachloroquinoline | rsc.org |

| Combes Synthesis | Substituted Anilines | β-Diketones | 2,4-Disubstituted Quinolines | wikipedia.org |

| Vilsmeier-Haack | Acetanilides | Vilsmeier Reagent (POCl3/DMF) | 2-Chloroquinoline-3-carbaldehydes | rsc.org |

Multicomponent Reactions (MCRs) in Quinoline Synthesis

Multicomponent reactions (MCRs) have become a powerful strategy in organic synthesis, allowing for the construction of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are highly efficient and atom-economical. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully used to create diverse quinoline scaffolds. rsc.org For the synthesis of polychlorinated quinolines, a chlorinated aniline can be used as one of the components. For example, the Povarov reaction involves the interaction of an aniline, an aldehyde, and an activated olefin under acid catalysis to form tetrahydroquinolines, which can then be oxidized to the corresponding quinoline. beilstein-journals.org The flexibility of MCRs allows for the incorporation of a wide variety of functional groups and substitution patterns. researchgate.net

Synthesis from Precursor Molecules and Fragment Coupling Approaches

This section covers synthetic routes that start from pre-formed molecules or involve the coupling of significant molecular fragments to construct the final polychlorinated quinoline.

A primary strategy in this category involves the use of highly chlorinated precursor molecules. As discussed in section 2.2.1, using chlorinated anilines in classical cyclization reactions is a direct and effective method. rsc.org For instance, the synthesis of a trichloroquinoline from a chloroaniline sets a clear precedent for obtaining a tetrachloroquinoline from a dichloroaniline. rsc.org

Another important approach is the modification of an existing polychlorinated scaffold. A notable example is the synthesis of heptafluoroquinoline from heptachloroquinoline. rsc.org This is achieved through a halogen exchange (Halex) reaction, where the chlorine atoms are displaced by fluorine upon treatment with potassium fluoride (B91410) at high temperatures. rsc.orgresearchgate.net This demonstrates that a fully chlorinated quinoline can serve as a versatile intermediate for other perhalogenated quinolines.

Fragment coupling approaches, such as the Suzuki coupling, offer a modular way to construct the quinoline ring system. While extensively used for polychlorinated biphenyls (PCBs) nih.gov, the principles can be applied to heterocyclic synthesis. This would involve the palladium-catalyzed cross-coupling of a suitably substituted dihalopyridine fragment with a chlorinated benzene boronic acid derivative. researchgate.net Recent work has shown the synthesis of complex N-doped polycyclic aromatic compounds starting from dibromopyridines, using site-selective Sonogashira and Suzuki-Miyaura cross-coupling reactions followed by cyclization, illustrating the power of fragment coupling strategies. researchgate.net Similarly, the electrophilic cyclization of N-(2-alkynyl)anilines, formed by coupling an aniline with an alkyne, provides a route to 3-haloquinolines under mild conditions. nih.gov

Sustainable Synthesis: Green Chemistry Principles and Solvent-Free Conditions

The development of sustainable synthetic routes is guided by the twelve principles of green chemistry, which advocate for the reduction of waste, maximization of atom economy, use of safer chemicals and solvents, and energy efficiency. acs.org In the context of quinoline synthesis, this translates to employing methodologies that minimize environmental impact while maintaining high yields and selectivity. ijpsjournal.com Solvent-free reactions, or those conducted in green solvents like water or ionic liquids, are particularly noteworthy as they address the significant contribution of volatile organic compounds to environmental pollution. rsc.orgijpsjournal.com

Microwave-Assisted Synthesis of Quinolines

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.govwikipedia.org The application of microwave irradiation to the synthesis of quinoline derivatives, particularly halogenated ones, has been an area of active research.

One of the most prominent methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comrsc.org Microwave-enhanced Friedländer synthesis has proven to be highly effective for the rapid and efficient assembly of halogenated quinolines. nih.govmdpi.com For instance, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been developed for the single-step, convergent assembly of diverse 8-hydroxyquinolines, with reaction yields improving from an average of 34% with traditional oil bath heating to 72% under microwave irradiation. mdpi.com This method has been successfully applied to the synthesis of novel halogenated quinolines. nih.govmdpi.com

The use of solid acid catalysts, such as Nafion NR50, in conjunction with microwave irradiation further enhances the green credentials of the Friedländer synthesis. nih.gov This approach allows for the environmentally friendly synthesis of polysubstituted quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds in ethanol, a green solvent. nih.gov Similarly, silica (B1680970) nanoparticles have been used to catalyze the Friedländer hetero-annulation under microwave irradiation at 100 °C, providing high yields of quinoline derivatives with short reaction times and excellent catalyst recyclability. nih.gov

Solvent-free microwave-assisted synthesis offers an even more sustainable alternative. For example, the synthesis of pyrazolo[3,4-b]quinolines has been achieved using p-toluenesulfonic acid as a catalyst under solvent-free microwave conditions. rsc.org While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the successful application of these methods to a wide range of halogenated and polysubstituted quinolines suggests their potential applicability. The synthesis would likely involve the reaction of a suitably chlorinated 2-amino-benzaldehyde or -ketone with a chlorinated carbonyl compound under microwave irradiation, potentially with a solid acid catalyst and under solvent-free conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis of Halogenated 8-Hydroxyquinolines mdpi.com

| Entry | Heating Method | Reaction Time | Yield (%) |

| 1 | Oil Bath | 12 h | 34 |

| 2 | Microwave | 15 min | 72 |

Photocatalytic Methods in Quinoline Derivative Synthesis

Visible-light photocatalysis has gained significant traction as a sustainable and powerful strategy in organic synthesis. researchgate.net This approach utilizes light energy to drive chemical transformations, often under mild, ambient conditions, thereby reducing the energy consumption and environmental impact associated with traditional thermal methods. ntu.edu.sg Photocatalysis has been successfully employed for the synthesis and functionalization of quinoline derivatives, offering novel pathways for the construction of these important heterocyclic systems. nih.govacs.org

The synthesis of quinolines via photocatalysis often involves the generation of radical intermediates, which can then undergo cyclization and aromatization reactions. For instance, a manganese-based photocatalyst has been used for the aerobic synthesis of quinolines and naphthyridines from aminobenzyl alcohol precursors under visible light illumination at ambient temperature. acs.org This method is tolerant of a wide range of functional groups.

Another key application of photocatalysis in this area is the C-H functionalization of pre-existing quinoline rings, allowing for the direct introduction of various substituents. figshare.com An iridium-based photocatalyst has been used for the unsymmetrical coupling of 2-methylquinolines under blue LED light, providing a direct route to β-norbenzomorphan skeletons. figshare.com This method has been shown to be effective for chlorine-substituted quinoline derivatives. figshare.com

While direct photocatalytic synthesis of this compound has not been reported, the principles of photocatalytic C-H activation and halogenation could be envisioned as a potential route. This might involve the photocatalytic chlorination of a quinoline precursor using a suitable chlorine source and a photocatalyst. The regioselectivity of such a reaction would be a critical challenge to overcome to achieve the desired substitution pattern.

Table 2: Selected Examples of Photocatalytic Synthesis and Functionalization of Quinolines

| Reaction Type | Photocatalyst | Light Source | Key Features | Reference |

| Aerobic synthesis of quinolines | [Mn(L1H)(CO)3Br] | Visible Light | Ambient and aerobic conditions, broad substrate scope. | acs.org |

| Unsymmetrical coupling of 2-methylquinolines | Iridium-based complex | Blue LED | Direct synthesis of β-norbenzomorphan skeleton. | figshare.com |

| Metal-free aerobic oxidative dehydrogenation | - | Blue Light | Conversion of α,β-unsaturated ketones to 2-aryl/-alkyl quinolines. | nih.gov |

Chemical Reactivity and Transformation Pathways of 3,4,5,7 Tetrachloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 3,4,5,7-tetrachloroquinoline. This reaction involves the displacement of a chlorine atom by a nucleophile and is heavily influenced by the electronic properties of the quinoline (B57606) ring. The presence of the nitrogen atom and multiple chlorine substituents activates the ring towards nucleophilic attack. wikipedia.org

Regioselectivity and Site-Specific Substitution of Chlorine Atoms

The substitution of chlorine atoms in polychlorinated quinolines is a regioselective process. In nucleophilic substitution reactions of polychloroquinolines, the chlorine atoms at the C-4 position are generally the most reactive and are substituted first. This is followed by the chlorine at the C-2 position. The chlorine atoms on the benzene (B151609) ring portion of the quinoline are less reactive.

For instance, the reaction of perchloroquinoline with fluoride (B91410) ions results in a mixture of products, indicating the varying reactivity of the different chlorine atoms. researchgate.net The regioselectivity is governed by the ability of the quinoline ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.org Electron-withdrawing groups, like the nitrogen in the quinoline ring, stabilize this intermediate, particularly when the attack occurs at the ortho or para positions. pressbooks.publibretexts.orgmasterorganicchemistry.com

Influence of Nucleophile Structure and Reaction Conditions on SNAr

The nature of the nucleophile and the reaction conditions significantly impact the outcome of SNAr reactions. Stronger nucleophiles generally lead to faster reaction rates. nih.gov The choice of solvent is also crucial, with polar aprotic solvents often being preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. osti.gov

The reaction temperature is another critical parameter. Higher temperatures are often required to overcome the activation energy of the reaction, especially when weaker nucleophiles are used or when substituting less reactive positions. d-nb.info

The following table summarizes the typical conditions for SNAr reactions:

| Parameter | Influence on SNAr Reactions |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used to enhance nucleophile reactivity. researchgate.netd-nb.info |

| Temperature | Higher temperatures are often necessary to drive the reaction to completion, particularly for less reactive substrates or nucleophiles. d-nb.info |

| Leaving Group | The nature of the halogen can influence reactivity, with fluoride often being a better leaving group in SNAr reactions than chloride. masterorganicchemistry.com |

Catalytic Approaches to Enhance Nucleophilic Substitution

To overcome the often harsh conditions required for SNAr reactions, various catalytic methods have been developed. Transition metal catalysts, such as those based on palladium and copper, can facilitate these substitutions under milder conditions. baranlab.orgbeilstein-journals.orgrsc.org These catalysts can activate the aryl halide towards nucleophilic attack or facilitate the coupling process through different mechanistic pathways.

For example, copper-catalyzed substitutions have been shown to be effective for a range of nucleophiles. beilstein-journals.orgrsc.org Additionally, phase-transfer catalysis can be employed to enhance the reactivity of nucleophiles, particularly when dealing with reactions in biphasic systems. nih.gov The use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has also been shown to enable SNAr reactions under mild and sustainable conditions. d-nb.info

Reductive Dehalogenation and Hydrogenation Reactions

Reductive processes provide a means to selectively or completely remove chlorine atoms from this compound, leading to partially or fully dehalogenated products.

Catalytic Hydrogenolysis for Selective Dechlorination

Catalytic hydrogenolysis is a powerful technique for the selective removal of halogen atoms. unive.it This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source. unive.it The selectivity of the dechlorination can often be controlled by carefully choosing the catalyst, solvent, and reaction conditions. For instance, in the hydrodechlorination of other polychlorinated compounds, different catalysts have shown varying selectivities for the removal of specific chlorine atoms. unive.it

The general scheme for catalytic hydrogenolysis is as follows:

Ar-Cl + H₂ --(Catalyst)--> Ar-H + HCl

Reductive Coupling and Dimerization Strategies

Under certain reductive conditions, instead of simple dehalogenation, coupling reactions can occur, leading to the formation of dimers. rsc.org These reductive coupling or dimerization strategies often involve the use of reducing agents that can generate reactive intermediates, which then combine to form a new carbon-carbon bond. nih.govscielo.org.borsc.orgrsc.org Nickel-catalyzed reductive dimerization has been successfully applied to other halogenated substrates. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net For chloroquinolines, the reactivity of the C-Cl bonds can vary depending on their position on the quinoline ring.

Suzuki-Miyaura Coupling and Related C-C Bond Formations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. libretexts.orgresearchgate.net This reaction is widely used for the synthesis of biaryl compounds and other complex molecules. researchgate.netmdpi.com The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura coupling of chloroarenes typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, which can sometimes include water. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide (e.g., Chloroquinoline) | Arylboronic Acid | Palladium(0) complex + Ligand + Base | Biaryl Compound | libretexts.orgacademie-sciences.fr |

C-Heteroatom (C-N, C-O, C-S) Cross-Coupling Applications

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is another important application of metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and amines. mdpi.com Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used for the formation of C-N, C-O, and C-S bonds with aryl halides. nih.govsioc-journal.cn

The reactivity of this compound in these reactions would again depend on the relative reactivity of the four C-Cl bonds. The electron-deficient nature of the quinoline ring can facilitate nucleophilic aromatic substitution, which is the basis of these coupling reactions. The choice of catalyst (palladium or copper), ligand, base, and reaction conditions would be crucial for achieving selective coupling at a specific position.

| Coupling Type | Reactants | Typical Catalyst | Product | Reference |

|---|---|---|---|---|

| C-N Coupling | Aryl Halide + Amine | Palladium or Copper | Aryl Amine | mdpi.comnih.gov |

| C-O Coupling | Aryl Halide + Alcohol/Phenol | Palladium or Copper | Aryl Ether | nih.gov |

| C-S Coupling | Aryl Halide + Thiol | Palladium or Copper | Aryl Thioether | rsc.org |

Electrophilic Aromatic Substitution and Peripheral Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. byjus.combyjus.com In the case of quinoline, the pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene ring due to the deactivating effect of the nitrogen atom. Therefore, electrophilic substitution typically occurs on the carbocyclic ring, at positions 5 and 8. mdpi.com

For this compound, all positions on the benzene ring (positions 5 and 7) are already substituted with chlorine atoms. The chlorine atoms are deactivating groups but are ortho-, para-directing. However, the high degree of chlorination on both the pyridine and benzene rings significantly deactivates the entire molecule towards further electrophilic attack. The electronic landscape of the molecule, heavily influenced by the four electron-withdrawing chlorine atoms and the nitrogen atom, would make electrophilic aromatic substitution challenging. Any such reaction would likely require harsh conditions and may lead to a mixture of products or no reaction at all.

Radical Reactions and Single Electron Transfer (SET) Processes

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. khanacademy.orgmasterorganicchemistry.comlumenlearning.com Single Electron Transfer (SET) is a process where an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then undergo further reactions.

The involvement of N-heterocycles in SET processes is an area of active research. The electron-deficient nature of the quinoline ring in this compound, enhanced by the chloro-substituents, could make it a potential electron acceptor in SET processes. Upon accepting an electron, it would form a radical anion. The fate of this radical anion would depend on the reaction conditions and the other species present. It could, for example, undergo fragmentation (loss of a chloride ion) to generate a quinolinyl radical, which could then participate in subsequent radical reactions.

While specific studies on the radical or SET reactions of this compound are not detailed in the available literature, the general principles suggest that such pathways could be explored for the functionalization of this highly chlorinated scaffold.

Strategic Derivatization and Advanced Functionalization of the 3,4,5,7 Tetrachloroquinoline Core

Synthesis of Complex Polysubstituted Quinoline (B57606) Analogues

The transformation of the 3,4,5,7-tetrachloroquinoline core into more complex, polysubstituted analogues is primarily achieved through the selective substitution of its chlorine atoms. The inherent differences in reactivity of the C-Cl bonds, influenced by their position on the pyridine (B92270) or benzene (B151609) ring of the quinoline system, allow for controlled, stepwise functionalization. Key methodologies include nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms on the quinoline ring, particularly at the C4 position, are susceptible to displacement by various nucleophiles. mdpi.commasterorganicchemistry.commdpi.comrammohancollege.ac.in This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. Reactions with amines, alkoxides, and thiolates can introduce a diverse range of functional groups. For instance, studies on analogous 2,4-dichloroquinazolines have shown that substitution occurs preferentially at the more electrophilic C4 position under mild conditions, while displacing the C2 chlorine often requires more forcing conditions like higher temperatures or microwave irradiation. mdpi.comnih.gov Similar regioselectivity can be anticipated for this compound, allowing for sequential functionalization.

| Nucleophile | Reagent Example | Position(s) Targeted | Potential Product Class |

| Amines | Alkyl/Aryl Amines | C4, C2 | Aminoquinolines |

| Alkoxides | Sodium Methoxide | C4, C2 | Alkoxyquinolines |

| Thiolates | Sodium Thiophenoxide | C4, C2 | Thioether-quinolines |

| Azides | Sodium Azide (B81097) | C4 | Azidoquinolines |

| Hydrazines | Hydrazine Hydrate | C4 | Hydrazinoquinolines |

This table presents plausible reactions based on the known reactivity of chloroquinolines and related chloroheterocycles. mdpi.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.comlibretexts.org These reactions can be applied to this compound to introduce aryl, vinyl, alkynyl, and substituted amino groups. Research on 2,4,7-trichloroquinazoline, a related heterocyclic system, has demonstrated that a sequential and regioselective cross-coupling strategy is feasible. nih.gov The most reactive chlorine (typically at C4) can be substituted first, followed by coupling at the less reactive positions under different catalytic conditions. This approach enables the precise construction of highly functionalized, trisubstituted quinazolines and suggests a similar potential for tetrachloroquinoline. nih.gov

| Coupling Reaction | Reagent Type | Catalyst/Ligand Example | Bond Formed |

| Suzuki | Boronic Acids/Esters | Pd(OAc)₂ / Ph₃P | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / BINAP | C-N |

| Hiyama | Organosilanes | Pd(OAc)₂ / XPhos | C-C (Aryl/Vinyl) |

This table summarizes common cross-coupling reactions and typical catalyst systems that could be applied to functionalize this compound. nih.govsigmaaldrich.comcore.ac.uk

Minisci-Type Alkylation:

Direct C-H alkylation of the quinoline core, known as the Minisci reaction, offers a complementary approach to functionalization. researchgate.netrsc.org While the starting material is rich in chlorine atoms, it is plausible to first substitute one or more chlorines and then perform a Minisci reaction on the resulting derivative. Recent advancements using photoredox catalysis allow for the alkylation of halogenated quinolines with various alkylating agents, including gaseous alkanes, under mild conditions. nih.govnih.govchemrxiv.org This method could be employed on derivatives of this compound to introduce alkyl fragments at positions not occupied by chlorine, further increasing molecular complexity. nih.gov

Construction of Fused and Bridged Polycyclic Heterocyclic Systems

Building upon the functionalized core of this compound, new rings can be constructed to form complex fused and bridged polycyclic systems. uomus.edu.iquoanbar.edu.iquou.ac.in These advanced structures are typically synthesized via intramolecular cyclization reactions.

The general strategy involves a two-step process:

Difunctionalization: Two adjacent or appropriately positioned sites on the tetrachloroquinoline core are functionalized with reactive groups. This is achieved using the substitution and coupling reactions described in section 4.1. For example, a nucleophilic substitution at C4 could introduce a group containing an amine, while a Sonogashira coupling at C3 could introduce an alkyne.

Intramolecular Cyclization: The newly introduced functional groups are then induced to react with each other, forming a new ring fused to the quinoline scaffold.

Various cyclization methods can be envisioned. For example, a derivative bearing an amino group at C4 and a formyl group at C3 could undergo an intramolecular condensation to form a fused pyridone ring. researchgate.net Similarly, palladium- or copper-catalyzed intramolecular C-H amination or C-C bond-forming reactions are powerful tools for creating fused heterocycles from appropriately substituted precursors. nih.govmdpi.com The synthesis of bridged systems would require more complex difunctionalized precursors where the reactive groups are tethered by a suitable chain, allowing them to span across the quinoline ring upon cyclization.

| Precursor Functional Groups | Cyclization Method | Fused Ring System Formed |

| ortho-Amino and Carbonyl | Condensation | Fused Pyridine/Pyridone |

| ortho-Amino and Alkyne | Transition-Metal Catalysis | Fused Pyrrole |

| ortho-Halogen and Amine (with tether) | Intramolecular C-N Coupling | Bridged Diazocine |

| ortho-Alkyne and Alkene | Enyne Metathesis | Fused/Bridged Carbocycle |

This table illustrates hypothetical intramolecular cyclization strategies to form fused and bridged systems from functionalized tetrachloroquinoline derivatives. researchgate.netbeilstein-journals.orgpku.edu.cn

Incorporation of this compound into Advanced Ligand Design

The quinoline framework is a well-established component in the design of ligands for coordination chemistry and metal catalysis. nih.govwikipedia.orgnih.gov The this compound core can be strategically modified to create novel ligands with unique electronic and steric properties.

The nitrogen atom of the quinoline ring itself is a Lewis basic site capable of coordinating to a metal center. libretexts.org The four chlorine atoms act as strong electron-withdrawing groups, which significantly reduces the basicity of the quinoline nitrogen. However, by selectively replacing one or more chlorine atoms with electron-donating or additional coordinating groups, the properties of the resulting ligand can be finely tuned.

For example, replacing the chlorine at C3 or C5 with a coordinating group like a pyridine or a phosphine (B1218219) via a cross-coupling reaction would create a bidentate ligand. The resulting complex would feature a chelate ring, which often enhances stability. Research on related 8-hydroxyquinoline (B1678124) derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline, has shown their utility in forming stable cobalt(III) complexes with interesting biological activities. rsc.org This demonstrates that halogenated quinolines can indeed serve as effective ligands.

Potential Ligand Designs from this compound:

Monodentate Ligands: The parent tetrachloroquinoline can act as a sterically hindered, electron-poor N-donor ligand.

Bidentate N,N' Ligands: Substitution of the chlorine at C3 with a pyridyl or imidazolyl group would create a classic bidentate chelating ligand.

Bidentate N,P Ligands: Introduction of a diphenylphosphine (B32561) group at C3 or C5 would yield an N,P-type ligand, valuable in asymmetric catalysis.

Pincer Ligands: Symmetrical disubstitution at the C3 and C5 positions with coordinating arms could lead to the formation of tridentate pincer-type ligands.

The electronic character of these ligands can be modulated by the remaining chlorine atoms, providing a mechanism to fine-tune the catalytic activity of the corresponding metal complexes. mdpi.comscispace.com

Development of Polymer-Supported and Heterogenized Tetrachloroquinoline Derivatives

Immobilizing organic molecules onto solid supports, such as polymers, is a widely used strategy to simplify purification, enable catalyst recycling, and facilitate high-throughput synthesis. slideshare.netnih.govmdpi.com The this compound core can be anchored to a polymer support to create heterogenized reagents, scavengers, or catalyst ligands.

The key is to create a covalent link between the quinoline molecule and the polymer backbone. This typically involves one of two approaches:

Functionalize the Quinoline, then Attach: One of the chlorine atoms on the tetrachloroquinoline is first replaced with a functional group containing a reactive handle (e.g., a terminal alkyne, azide, or alcohol). This functionalized quinoline is then attached to a polymer resin that has a complementary reactive group (e.g., an azide for "click" chemistry with an alkyne). rsc.org

Functionalize the Polymer, then React: A polymer resin (commonly polystyrene-based) is functionalized to create a reactive site, such as a lithiated aryl group or a silyl (B83357) chloride. sci-hub.se This activated polymer is then reacted with the tetrachloroquinoline, where one of the chlorine atoms is displaced by the polymer, forming a direct bond to the support.

Once heterogenized, these polymer-supported tetrachloroquinoline derivatives can be used in various applications. For example, a polymer-bound tetrachloroquinoline could serve as a starting material in solid-phase synthesis, where subsequent modifications are carried out on the still-soluble chlorine positions before the final product is cleaved from the resin. Alternatively, if the tetrachloroquinoline is modified to become a ligand (as in section 4.3) and then attached to a polymer, it can be used to create a recyclable, heterogenized metal catalyst.

| Polymer Support | Linkage Chemistry Example | Application |

| Azidomethyl Polystyrene | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Solid-Phase Synthesis Precursor, Heterogenized Ligand |

| Merrifield Resin (Chloromethyl Polystyrene) | Nucleophilic substitution by a functionalized quinoline (e.g., hydroxyquinoline derivative) | Immobilized Reagent |

| Silyl Chloride Resin | Reaction with a lithiated tetrachloroquinoline derivative | Traceless Linker, Solid-Phase Synthesis |

This table outlines common strategies for the heterogenization of organic molecules that are applicable to the this compound system. rsc.orgsci-hub.se

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. ox.ac.uklibretexts.org For 3,4,5,7-tetrachloroquinoline, both ¹H and ¹³C NMR spectroscopy are employed to confirm the substitution pattern and the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of a substituted quinoline (B57606), the chemical shifts and coupling constants of the aromatic protons provide a wealth of information. The number of distinct peaks indicates the number of non-equivalent hydrogen atoms, while their integration reveals the ratio of these atoms. libretexts.org The splitting pattern of each signal, governed by the n+1 rule, elucidates the number of neighboring protons, thereby establishing the connectivity within the molecule. libretexts.org For this compound, the protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns that confirm the positions of the chlorine substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. ox.ac.uk The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is heavily influenced by the presence of electronegative chlorine atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish definitive correlations between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 9.0 | Singlets, Doublets | The exact shifts and multiplicities depend on the specific proton and its coupling to neighboring protons. The presence of four chlorine atoms will significantly deshield the remaining protons. |

| ¹³C | 120 - 155 | Singlets | The chemical shifts are influenced by the positions of the chlorine atoms. Quaternary carbons will appear as singlets. |

Note: Actual chemical shifts can be influenced by the solvent used for the NMR measurement. sigmaaldrich.comcarlroth.com This table provides a general predicted range based on known data for similar halogenated quinolines.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, allowing for the unambiguous determination of a compound's molecular formula. bioanalysis-zone.comresearchgate.net

For this compound, HRMS is crucial for confirming its elemental composition of C₉H₃Cl₄N. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This isotopic signature provides definitive evidence for the number of chlorine atoms in the molecule.

Furthermore, MS and HRMS are invaluable for monitoring the progress of chemical reactions. mdpi.com By analyzing aliquots of a reaction mixture over time, one can track the disappearance of starting materials and the appearance of products, including this compound. This allows for the optimization of reaction conditions and the identification of any intermediates or byproducts.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₃Cl₄N |

| Exact Mass | 280.9019 |

| Monoisotopic Mass | 280.9019 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Spectroscopic Techniques for Investigating Electronic Transitions (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. libretexts.orgmsu.edu These techniques provide information about the chromophores present and the energy levels of the electronic states.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the quinoline ring system. msu.edu The position and intensity of these bands are influenced by the chlorine substituents, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. biocompare.com While many aromatic compounds are fluorescent, the presence of heavy atoms like chlorine can lead to quenching of fluorescence through intersystem crossing. Therefore, this compound may exhibit weak or no fluorescence. The study of its fluorescence properties, or lack thereof, can provide insights into its excited-state dynamics.

Table 3: Expected Spectroscopic Data for Electronic Transitions in this compound

| Technique | Expected Observation | Information Gained |

| UV-Vis Absorption | Absorption maxima in the UV region. | Identification of chromophoric system and electronic transitions. |

| Fluorescence Spectroscopy | Potentially weak or no fluorescence. | Information on excited-state deactivation pathways. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. bruker.comwikipedia.orglibretexts.org While this compound itself is a closed-shell molecule and therefore EPR-silent, this technique would be crucial for investigating reactions or processes where it might be involved in the formation of radical intermediates.

For instance, if this compound were to undergo a reaction involving single-electron transfer, the resulting radical cation or anion could be detected by EPR. nih.gov The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help to identify the structure and electronic distribution of the radical species. bibliotekanauki.pl Spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, could also be employed to study reactive intermediates derived from this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.organton-paar.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic arrangement. nih.gov

A successful X-ray crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state and can provide insights into its reactivity. anton-paar.com

Computational and Theoretical Chemistry Studies of 3,4,5,7 Tetrachloroquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

There is currently no available data from quantum chemical calculations detailing the electronic structure and energetics of 3,4,5,7-tetrachloroquinoline. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized geometry, molecular orbital energies (such as HOMO and LUMO), electron density distribution, and thermodynamic properties.

Computational Modeling of Reaction Mechanisms and Transition States

Information on the computational modeling of reaction mechanisms and the identification of transition states involving this compound is not present in the current body of scientific literature. These studies are crucial for understanding the reactivity of a molecule and predicting the pathways of its chemical transformations.

Prediction of Spectroscopic Properties and Conformational Landscapes

There are no published studies that computationally predict the spectroscopic properties (such as NMR, IR, and UV-Vis spectra) or explore the conformational landscape of this compound. Such predictions are valuable for experimental characterization and for understanding the molecule's three-dimensional structure and flexibility.

Investigation of Molecular Interactions and Self-Assembly through Simulation

No molecular dynamics or other simulation studies have been found that investigate the intermolecular interactions, potential for self-assembly, or solvation properties of this compound. These simulations provide insight into the behavior of the molecule in condensed phases.

Design of Novel Tetrachloroquinoline Derivatives via In Silico Methods

While in silico methods are widely used for the design of novel quinoline (B57606) derivatives, there are no specific examples in the literature that start from or focus on the this compound scaffold for further derivatization and property tuning.

Applications of 3,4,5,7 Tetrachloroquinoline in Diverse Chemical Fields

Versatile Building Block in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on fundamental products or "building blocks" that can be strategically modified. cymitquimica.com Polychlorinated quinolines, such as isomers of tetrachloroquinoline, serve this purpose effectively. The presence of multiple chlorine atoms on the quinoline (B57606) core provides several reactive sites. These sites can undergo various substitution reactions, allowing for the introduction of different functional groups and the construction of more intricate molecular structures. Organic synthesis as a field involves the strategic creation of molecules, and the use of such pre-functionalized rings is a common strategy. orgsyn.orglibretexts.org While specific documented large-scale syntheses using 3,4,5,7-tetrachloroquinoline as a starting material are not widely reported in general literature, its structure is analogous to other fundamental building blocks used for creating organic and biological compounds. cymitquimica.com The reactivity of chloroquinolines, in general, is well-established, such as in the synthesis of 4,7-dichloroquinoline, where the chlorine atoms are key reaction points. orgsyn.org

Role in the Development of Functional Organic Materials

Organic semiconductors are materials that combine the electronic properties of semiconductors with the processing advantages and tunable nature of organic compounds. chemscene.commdpi.com These materials are central to a range of optoelectronic devices, which convert light to electrical energy or vice versa. mdpi.comapacwomen.ac.in Tetrachloroquinoline (Cl4QN) is identified as a relevant compound in the field of organic semiconductors. acs.org Its highly chlorinated structure makes it an electron-deficient (electron-accepting) molecule. acs.org This property is crucial for creating n-type semiconductor materials, which transport negative charges (electrons).

The ability to tune the chemical structure of organic molecules allows for the optimization of properties for specific devices. nih.gov The performance of devices like organic light-emitting diodes (OLEDs), organic solar cells (OPVs), and organic field-effect transistors (OFETs) depends heavily on the properties of the semiconductor materials used. sigmaaldrich.comnih.gov

Table 1: Examples of Optoelectronic Devices Utilizing Organic Semiconductors

| Device Type | Function | Relevant Components |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Convert electricity into light for displays and lighting. nih.gov | Emitter layers, charge transport layers. nih.gov |

| Organic Solar Cells (OPVs) | Convert light into electricity (photovoltaics). sigmaaldrich.com | Donor and acceptor materials, charge transport layers. sigmaaldrich.com |

| Organic Field-Effect Transistors (OFETs) | Switch and amplify electronic signals. sigmaaldrich.com | Active semiconductor channel layer. sigmaaldrich.com |

| Organic Photodetectors (OPDs) | Detect light by converting it into an electrical signal. mdpi.comnih.gov | Photoactive layer. mdpi.com |

This table provides an overview of device types where organic semiconductors, a class that includes tetrachloroquinolines, are applied.

The photophysical properties of a molecule, such as its ability to absorb and emit light, are determined by its molecular structure. acs.org In the context of functional materials, scientists design molecular architectures to achieve specific light-related behaviors. mdpi.combeilstein-journals.org Tetrachloroquinoline is studied alongside other molecules where intermolecular interactions and electronic properties are tuned to control the final properties of the material. acs.org

The introduction of electron-withdrawing groups, like the four chlorine atoms in this compound, significantly alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org This tuning of the HOMO-LUMO gap directly influences the absorption and emission spectra of the molecule. acs.org This principle is widely used in designing materials for applications like OLEDs, where the color of emitted light needs to be precisely controlled, and in photosensitizers for photodynamic therapy. nih.govrsc.org

Table 2: Contextual Molecular Scaffolds in Organic Materials Research

| Abbreviation | Full Name | Classification/Relevance |

|---|---|---|

| TTF | Tetrathiafulvalene | Electron Donor |

| TCNQ | Tetracyanoquinodimethane | Electron Acceptor |

| PY | Pyrene | Aromatic Hydrocarbon |

| PE | Perylene | Aromatic Hydrocarbon / Dye |

| Cl4QN | Tetrachloroquinoline | Electron Acceptor |

This table, adapted from data in a study on organic semiconductors acs.org, shows how tetrachloroquinoline (Cl4QN) is classified among other key molecules used in materials science.

Applications in Chemical Sensing and Recognition Systems

Chemical sensors are devices that detect the presence and concentration of specific analytes in their environment. mdpi.commdpi.com Many modern sensors are based on semiconductor materials, where the interaction with an analyte causes a measurable change in the material's electrical resistance. mdpi.com Organic semiconductors are promising for these applications due to their sensitivity and operational flexibility at room temperature. mdpi.com

Given its identity as an electron-accepting organic semiconductor acs.org, this compound possesses the fundamental properties required for use in chemiresistive sensors. The electron-deficient nature of the molecule would make it highly sensitive to electron-donating analytes. When such an analyte interacts with a sensor layer made from tetrachloroquinoline, it would donate electrons to the material, altering its charge carrier concentration and thus its conductivity. This change can be measured as a signal indicating the presence of the analyte. Specialised electronic systems, known as configurable Analog Front-Ends (AFEs), are often used to process the signals from such chemical sensors. ti.com

Precursor for Advanced Catalytic Systems

The field of photocatalysis utilizes molecules (photocatalysts) that can absorb light and use that energy to drive chemical reactions. beilstein-journals.org Organic dyes and other conjugated molecules have emerged as a versatile class of metal-free photoredox catalysts. beilstein-journals.org The effectiveness of an organic photocatalyst is linked to its electronic and photophysical properties, such as its redox potentials in the excited state. beilstein-journals.org

As a molecule with defined photophysical characteristics stemming from its conjugated, electron-poor structure acs.org, this compound can be considered a precursor or a foundational scaffold for developing advanced catalytic systems. The heavily chlorinated quinoline core could be functionalized to create more complex catalysts. Alternatively, the inherent electron-accepting nature of the molecule itself suggests it could participate in photocatalytic cycles, for instance, by accepting an electron from a substrate in a photoinduced electron transfer (PET) process. Such processes are fundamental to accessing reactive intermediates in modern organic synthesis. beilstein-journals.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| 3,4,6,8-Tetrachloroquinoline |

| Tetrathiafulvalene |

| Tetracyanoquinodimethane |

| Pyrene |

| Perylene |

Environmental Chemistry and Abiotic Degradation Studies

Photochemical Degradation Pathways and Mechanisms

Photochemical degradation, driven by sunlight, is a primary abiotic pathway for the transformation of many organic pollutants in aquatic and terrestrial environments. rroij.comnih.gov For polychlorinated quinolines, this process can occur through direct photolysis or indirect mechanisms involving photosensitizing agents.

Research on related chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs), provides insight into the likely mechanisms affecting tetrachloroquinoline. rroij.comrroij.com The primary photochemical reaction is often reductive dechlorination, where a carbon-chlorine (C-Cl) bond is cleaved upon absorption of UV radiation. rroij.com This process typically occurs stepwise, leading to the formation of less-chlorinated quinoline (B57606) congeners. Studies on PCBs have shown that factors such as the degree of chlorination and the position of chlorine atoms on the aromatic rings influence the rate of photodegradation. researchgate.net

Indirect photolysis involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (▪O₂⁻), by naturally occurring substances in water like dissolved organic matter. mdpi.com These radicals are highly reactive and can attack the quinoline ring structure, leading to hydroxylation and eventual ring cleavage. For quinolone antibiotics, photocatalytic degradation using semiconductor materials has been shown to be effective, with superoxide radicals often playing a key role in the degradation mechanism. mdpi.com The combination of photolysis with other processes, such as biodegradation, can also accelerate the removal of quinoline compounds, as initial photolytic products may be more amenable to microbial attack. nih.gov

Table 1: Potential Photochemical Degradation Pathways for Polychlorinated Quinolines

| Pathway | Mechanism | Primary Transformation Products | Influencing Factors |

|---|---|---|---|

| Direct Photolysis | Absorption of UV radiation from sunlight leads to the excitation of the molecule and subsequent cleavage of the weakest chemical bonds. | Lower-chlorinated quinolines (via reductive dechlorination). | Wavelength and intensity of light, number and position of chlorine atoms. researchgate.net |

| Indirect Photolysis (ROS-mediated) | Reaction with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen. | Hydroxylated polychlorinated quinolines, ring-cleavage products. | Concentration of dissolved organic matter, nitrates, and other photosensitizers in the water. |

| Photocatalysis | Degradation on the surface of a semiconductor (e.g., TiO₂, specialized MOFs) activated by light. | Mineralization to CO₂, H₂O, and inorganic ions; various organic intermediates. mdpi.com | Presence of a suitable catalyst, light intensity, pH. |

Chemical Transformation and Fate in Abiotic Systems

In the absence of light, the chemical transformation of stable compounds like 3,4,5,7-tetrachloroquinoline in abiotic systems is generally slow. However, under specific conditions, particularly in the presence of strong oxidizing agents, degradation can occur. Advanced Oxidation Processes (AOPs) represent a key abiotic degradation method capable of mineralizing persistent organic pollutants. researchgate.netnih.gov

Processes like the electro-Fenton reaction generate highly potent hydroxyl radicals (•OH) that can non-selectively degrade recalcitrant organic molecules. researchgate.net Studies on the related compound chloroquine (B1663885) demonstrate that this process effectively breaks down the quinoline structure. The degradation pathway involves initial attacks on the molecule, leading to the formation of intermediates such as 7-chloro-4-quinolinamine, followed by further oxidation into smaller, short-chain carboxylic acids like oxalic acid before eventual mineralization. researchgate.net The efficiency of such AOPs is highly dependent on environmental parameters including pH and the presence of catalysts like iron ions. researchgate.netnih.gov

Besides oxidation, other abiotic transformations such as reduction or hydrolysis can contribute to the environmental fate of polychlorinated quinolines, although these are generally less significant for such stable structures under typical environmental conditions. For instance, acid-catalyzed dehydration has been observed in the transformation of a dihydroxylated chloroquinoline metabolite, indicating that pH can play a role in the fate of intermediates. nih.gov

Analytical Methodologies for Tracing Polychlorinated Quinoline Metabolites in Environmental Matrices

The reliable identification and quantification of this compound and its transformation products in complex environmental matrices like water, soil, and sediment require sophisticated analytical methodologies. The ultratrace concentrations typical of environmental pollutants necessitate methods with high sensitivity and selectivity.

The standard analytical approach involves sample extraction and cleanup, followed by instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semivolatile organic compounds, including quinolines. epa.govmadison-proceedings.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. mdpi.comshimadzu.com

Sample preparation is a critical step to isolate the target analytes from interfering matrix components.

For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes from large volumes of water onto a solid sorbent, which is then eluted with a small volume of organic solvent. researchgate.netnih.gov

For solid samples like soil and sediment, extraction is typically performed using techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction. madison-proceedings.comusgs.gov A popular modern approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup into a streamlined procedure. nih.govthermofisher.com

Following extraction, a cleanup step, often using column chromatography with materials like alumina (B75360) or silica (B1680970) gel, is employed to remove co-extracted interferences before instrumental analysis. usgs.gov The use of isotope-labeled internal standards is crucial for accurate quantification, as it corrects for analyte losses during sample preparation and analysis. epa.gov

Table 2: Analytical Techniques for Polychlorinated Quinoline Analysis

| Technique | Principle | Typical Application | Performance Characteristics |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are partitioned onto a solid sorbent phase, concentrated, and then eluted with a solvent. | Extraction and pre-concentration from water samples. nih.gov | High recovery rates (80-115%); enables low detection limits (ng/L range). nih.gov |

| QuEChERS | A streamlined two-step process involving solvent extraction (typically with acetonitrile) and dispersive solid-phase extraction (d-SPE) for cleanup. | Extraction from solid matrices like soil and sediment. nih.govthermofisher.com | Fast, low solvent use, good recoveries for a wide range of analytes. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a mass spectrometer. | Quantification and identification of parent compounds and metabolites. madison-proceedings.com | LODs typically in the low µg/kg range for solid samples. thermofisher.com |

| Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) | Increases selectivity and sensitivity by using two stages of mass analysis (e.g., a triple quadrupole), reducing chemical noise and matrix interference. | Confirmatory analysis and ultra-trace quantification in complex matrices. mdpi.comnih.gov | Achieves very low limits of quantification (LOQs), often in the ng/L range for water and µg/kg for soils. nih.goveuropa.eu |

Emerging Research Avenues and Future Prospects

Innovations in Synthesis and Reaction Efficiency

The synthesis of polychlorinated quinolines has traditionally involved high-temperature chlorination processes. Early methods involved the chlorination of a complex formed between quinoline (B57606) and aluminum chloride at elevated temperatures over extended periods, yielding a mixture of tetrachloro- and pentachloroquinolines. core.ac.uk Further chlorination of this mixture could then produce heptachloroquinoline (B12079438). core.ac.uk Another historical approach involved the vapor-phase chlorination of quinoline at temperatures between 400°C and 700°C. google.com

More recent innovations focus on achieving higher selectivity and efficiency. Nucleophilic displacement of chlorine atoms with fluoride (B91410) ions has been explored to create fluorinated quinolines from their chloro-analogues. researchgate.net For example, the treatment of polychloroquinolines with cesium fluoride in a solvent like DMSO can lead to a mixture of fluorinated and partially fluorinated products. researchgate.net This highlights a potential pathway to selectively synthesize specific chlorinated and fluorinated quinoline derivatives.

The table below summarizes some of the synthetic methods for quinoline derivatives, which could be adapted or further developed for the specific synthesis of 3,4,5,7-tetrachloroquinoline.

| Method | Reagents/Conditions | Products | Potential for this compound Synthesis |

| Direct Chlorination | Quinoline, Aluminum Chloride, Chlorine gas, 110-190°C | Mixture of tetra- and pentachloroquinolines | A foundational but potentially low-selectivity method. |

| Vapor-Phase Chlorination | Quinoline, Chlorine gas, 400-700°C | Polychlorinated quinolines | Offers a high-throughput method but may lack precise control over the substitution pattern. |

| Nucleophilic Fluoro-dechlorination | Polychloroquinoline, Cesium Fluoride, DMSO | Fluorinated and partially chlorinated quinolines | Suggests the possibility of reverse engineering the process to control chlorine substitution. |

| Cyclization Reactions | Anilines and trifluoromethyl ketones | Fluoroquinolines | Could be adapted with chlorinated precursors to target specific tetrachloro isomers. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The reactivity of polychlorinated heterocycles is a rich area for exploration. The presence of multiple electron-withdrawing chlorine atoms significantly influences the electronic properties of the quinoline ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. vapourtec.com The positions of the chlorine atoms in this compound would dictate the regioselectivity of such reactions.

Future research could focus on systematically investigating the reactions of this compound with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to map out its reactivity profile. Understanding the relative reactivity of each chlorine atom would be crucial for its use as a versatile building block in the synthesis of more complex molecules. The strongly electron-withdrawing nature of the perfluoroalkyl groups can also reverse or enhance the reactivity of the heterocyclic ring. epdf.pub

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced reaction control, scalability, and safety, particularly for potentially hazardous reactions. vapourtec.comnoelresearchgroup.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could be highly beneficial for managing the often-energetic reactions involved in the synthesis and derivatization of polychlorinated compounds. mt.com

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. nih.gov By systematically varying reaction conditions and reagents in an automated fashion, researchers could rapidly explore the chemical space around this compound. nih.gov This approach would be particularly useful for:

High-throughput screening of reaction conditions to optimize the synthesis of this compound itself.

Library synthesis of novel derivatives by reacting this compound with a diverse set of reactants. nih.gov

Streamlining multi-step sequences that use this compound as an intermediate, without the need for isolating intermediates. noelresearchgroup.com

The integration of inline analytical techniques, such as FTIR spectroscopy, within a flow chemistry setup can provide real-time monitoring of reaction progress, leading to faster optimization and a deeper understanding of reaction kinetics. mt.com

Potential in Advanced Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.orgdurham.ac.uk The planar, aromatic structure of the quinoline core, combined with the influence of the chlorine substituents on its electronic properties, makes this compound a candidate for incorporation into supramolecular architectures. nih.gov

Potential applications in this area include:

Host-Guest Chemistry : The electron-deficient nature of the tetrachlorinated quinoline ring could allow it to act as a host for electron-rich guest molecules. wikipedia.org

Self-Assembly : The molecule could be a building block for self-assembling systems, forming well-defined nanostructures. wikipedia.org

Organic Semiconductors : Polychlorinated aromatic compounds have been investigated in the context of organic semiconductors. acs.orgnih.gov The specific substitution pattern of this compound could influence its solid-state packing and electronic properties, which are critical for semiconductor performance. nih.gov

Open Challenges and Opportunities for Fundamental Research

Despite its potential, significant challenges and opportunities for fundamental research on this compound remain.

Challenges:

Selective Synthesis : Developing a highly selective and efficient synthesis for this compound, avoiding the formation of isomeric mixtures, is a primary challenge.

Detailed Reactivity Studies : A thorough investigation of its reactivity with a wide range of reagents is needed to establish it as a useful synthetic intermediate.

Characterization : Comprehensive spectroscopic and crystallographic characterization is essential to fully understand its structural and electronic properties.

Opportunities:

Catalyst Development : The development of novel catalysts for the selective chlorination of quinoline could provide a direct route to this compound.

Computational Modeling : Theoretical calculations can be employed to predict the reactivity of the different chlorine atoms, guiding experimental work.

New Material Discovery : Its use as a building block in supramolecular chemistry and materials science could lead to the discovery of new materials with novel optical, electronic, or catalytic properties.

Q & A

Basic Question: What spectroscopic methods are most reliable for characterizing 3,4,5,7-tetrachloroquinoline?

Methodological Answer:

this compound can be characterized using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for determining the substitution pattern of chlorine atoms on the quinoline ring. For example, H NMR chemical shifts for protons adjacent to chlorine substituents typically appear downfield (~8.5–9.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups; C-Cl stretching vibrations appear as strong bands in the 550–650 cm range .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 245.91 for CHClN) and fragmentation patterns specific to chlorinated quinolines .

Advanced Question: How can chiral separation challenges in tetrachloroquinoline derivatives be addressed?

Methodological Answer:

Chiral separation of enantiomers like (3R,4R,7S,8S)-3,4,7,8-tetrachloro-1,3,5,6-tetrahydroquinoline requires:

- Supercritical Fluid Chromatography (SFC) : Utilize amylose-based chiral stationary phases (e.g., Chiralpak® IA-3) with CO-methanol mobile phases. Optimize temperature (35–40°C) and backpressure (150 bar) to enhance resolution .

- X-ray Crystallography : Confirm absolute configuration post-separation. For example, crystallize in P222 space group and analyze bond angles/distances to validate stereochemistry .

Basic Question: What synthetic routes are effective for preparing this compound?

Methodological Answer:

Key methods include:

- Chlorination of Quinoline Precursors : Direct chlorination using Cl gas or PCl under anhydrous conditions (e.g., reflux in CCl). Monitor reaction progress via TLC to avoid overchlorination .

- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling with chlorinated aryl boronic acids. Use PdCl(PPh) and PCy ligands in DMF with KCO as base .

Advanced Question: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

Contradictions arise from disordered chlorine positions or polymorphism. Mitigate by:

- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use software like SUPERFLIP for charge-flipping solutions .

- Complementary NMR Analysis : Compare experimental C chemical shifts with DFT-calculated values to validate crystallographic assignments .

Basic Question: What analytical standards are critical for quantifying this compound in environmental samples?

Methodological Answer:

- Isotopically Labeled Standards : Use deuterated analogs (e.g., this compound-d) to correct for matrix effects in GC-MS .

- Certified Reference Materials (CRMs) : Ensure traceability to international standards (e.g., NIST SRM 2585 for chlorinated organics) .

Advanced Question: How does the substitution pattern influence bioactivity in chlorinated quinolines?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare 3,4,5,7-tetrachloro derivatives with analogs (e.g., 5,6,7,8-tetrachloroquinoline). Chlorine at positions 3 and 7 enhances steric hindrance, reducing receptor binding affinity, while positions 4 and 5 improve lipophilicity and membrane permeability .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates (e.g., 7-ethoxyresorufin) to quantify IC shifts .

Basic Question: What precautions are necessary for handling this compound in vitro studies?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential neurotoxicity .

- Solvent Compatibility : Avoid DMSO for stock solutions due to chloride displacement reactions; use anhydrous ethanol instead .

Advanced Question: How can data reproducibility issues in chlorinated quinoline synthesis be addressed?

Methodological Answer:

- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediates and optimize stoichiometry .

- Batch-to-Batch Analysis : Use GC-MS to quantify impurities (e.g., overchlorinated byproducts) and adjust reaction time/temperature accordingly .

Basic Question: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (1:3); visualize under UV at 366 nm .

Advanced Question: How can computational modeling aid in predicting reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. Compare Fukui indices to prioritize chlorination positions .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., chloroform) on reaction pathways to refine synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。